molecular formula C14H22N2O5S B7355190 ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate

ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate

Cat. No. B7355190
M. Wt: 330.40 g/mol
InChI Key: RTSWGZWMSRETLA-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate, also known as CP-690,550 or Tofacitinib, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) and later for the treatment of psoriatic arthritis (PsA) and ulcerative colitis (UC). CP-690,550 is a Janus kinase (JAK) inhibitor that selectively inhibits JAK1 and JAK3, which are involved in the signaling pathways of various cytokines, including interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.

Mechanism of Action

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate works by inhibiting the JAK1 and JAK3 signaling pathways, which are involved in the activation of various cytokines that play a role in the pathogenesis of autoimmune diseases. By blocking these pathways, this compound reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It reduces the levels of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α, IL-1β, and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. This compound also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have a positive effect on bone metabolism, by reducing bone resorption and increasing bone formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate for lab experiments is its selectivity for JAK1 and JAK3, which allows for a more targeted inhibition of cytokine signaling pathways. This can help to reduce off-target effects and improve the safety profile of the drug. However, this compound also has some limitations, such as the potential for immunosuppression and the risk of infections. In addition, the long-term effects of this compound on the immune system and other organs are not yet fully understood.

Future Directions

There are several future directions for the research and development of ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis, systemic lupus erythematosus, and type 1 diabetes. Another area of interest is the development of new JAK inhibitors with improved selectivity and safety profiles. Finally, there is a need for further research to better understand the long-term effects of JAK inhibition on the immune system and other organs, as well as the potential for combination therapy with other drugs.

Synthesis Methods

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the protection of the amino group, the formation of the oxane ring, the introduction of the sulfamoyl and cyanomethyl groups, and the deprotection of the amino group. The final product is obtained as a white crystalline powder with a high degree of purity.

Scientific Research Applications

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate has been extensively studied in preclinical and clinical studies for its efficacy and safety in the treatment of autoimmune diseases. In preclinical studies, this compound has shown to be effective in reducing inflammation, joint destruction, and bone erosion in animal models of RA and PsA. In clinical studies, this compound has demonstrated significant improvements in the signs and symptoms of RA, PsA, and UC, as well as in the quality of life of patients.

properties

IUPAC Name

ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-2-20-14(17)13-5-3-4-12(21-13)10-22(18,19)16(9-8-15)11-6-7-11/h11-13H,2-7,9-10H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSWGZWMSRETLA-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(O1)CS(=O)(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H](O1)CS(=O)(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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